Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate
Description
Properties
IUPAC Name |
potassium;(3-chloro-2-morpholin-4-ylpyridin-4-yl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BClF3N2O.K/c11-8-7(10(12,13)14)1-2-15-9(8)16-3-5-17-6-4-16;/h1-2H,3-6H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAGCOKTOFVSMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=NC=C1)N2CCOCC2)Cl)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClF3KN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Laboratory Synthesis
The primary laboratory synthesis of Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate involves the following key steps:
- Starting Materials : The synthesis begins with 3-chloro-2-morpholinopyridine as the organic substrate.
- Boron Source : A boron trifluoride reagent (such as boron trifluoride etherate or boron trifluoride complex) is employed to introduce the trifluoroborate moiety.
- Potassium Base : Potassium bases (e.g., potassium carbonate or potassium tert-butoxide) are used to facilitate the formation of the potassium trifluoroborate salt.
- Reaction Conditions : The reaction is conducted under inert atmosphere (nitrogen or argon) to prevent moisture and air from degrading sensitive intermediates.
- Purification : After reaction completion, purification is typically achieved through recrystallization or chromatographic techniques to isolate the pure potassium trifluoroborate compound.
This synthetic route is summarized as a nucleophilic substitution where the boron trifluoride source reacts with the pyridine derivative in the presence of potassium, yielding the desired organotrifluoroborate salt.
Industrial Scale Preparation
For industrial production, the laboratory synthesis is scaled up with attention to:
- Reactor Design : Large-scale reactors equipped with inert gas purging and precise temperature control.
- Reaction Monitoring : Use of in-line analytical techniques (e.g., HPLC, NMR) to monitor reaction progress and optimize yield.
- Purification : Enhanced purification methods including recrystallization under controlled conditions or preparative chromatography to ensure pharmaceutical-grade purity.
- Solvent Selection : Choice of solvents compatible with large-scale synthesis and downstream processing.
The industrial method maintains the same fundamental chemistry but optimizes parameters for cost-effectiveness and reproducibility.
Solubility and Stock Solution Preparation
The compound's solubility profile is critical for its handling and application:
| Stock Solution Concentration | 1 mg Sample (mL) | 5 mg Sample (mL) | 10 mg Sample (mL) |
|---|---|---|---|
| 1 mM | 3.2835 | 16.4177 | 32.8353 |
| 5 mM | 0.6567 | 3.2835 | 6.5671 |
| 10 mM | 0.3284 | 1.6418 | 3.2835 |
Preparation of stock solutions involves dissolving the weighed compound in an appropriate solvent volume to achieve the desired molarity. Solvent choice depends on the compound’s solubility and intended application. Common solvents include DMSO, PEG300, Tween 80, water, or corn oil for in vivo formulations. The preparation protocol requires sequential addition of solvents with mixing and clarification at each step to maintain solution clarity.
Reaction Mechanism and Applications in Synthesis
This compound is primarily used as a reagent in Suzuki–Miyaura coupling reactions, where it serves as the organoboron partner:
- The trifluoroborate group participates in transmetalation with palladium catalysts.
- Coupling occurs with aryl or vinyl halides to form biaryl or vinyl-aryl products.
- This reaction is highly valuable in medicinal chemistry for constructing complex molecules.
The preparation method ensures the compound is stable and reactive enough for these transformations.
Research Findings and Optimization Notes
- Inert Atmosphere : Strict exclusion of moisture and oxygen is crucial during synthesis to prevent hydrolysis of boron intermediates.
- Temperature Control : Reaction temperature influences yield and purity; typically, mild heating is applied.
- Purification : Use of silica gel or MgSO4 during workup helps remove impurities and moisture.
- Storage : The compound is stored under inert atmosphere and low temperature to maintain stability.
A representative synthetic procedure involves stirring the reaction mixture with boron trifluoride source and potassium base under nitrogen, followed by aqueous workup and organic extraction. The organic layer is dried over MgSO4 and purified by recrystallization.
Summary Table: Preparation Overview
| Aspect | Details |
|---|---|
| Starting Material | 3-chloro-2-morpholinopyridine |
| Boron Source | Boron trifluoride reagent (e.g., BF3·OEt2) |
| Base | Potassium carbonate or potassium tert-butoxide |
| Atmosphere | Inert (N2 or Ar) |
| Solvent | Commonly anhydrous organic solvents (e.g., THF, DMSO) |
| Purification | Recrystallization, chromatography |
| Scale | Laboratory to industrial scale |
| Key Reaction Type | Formation of potassium organotrifluoroborate salt via nucleophilic substitution |
| Application | Suzuki–Miyaura coupling reagent |
| Storage | Inert atmosphere, low temperature |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
Potassium trifluoroborates are widely employed in Pd-catalyzed Suzuki-Miyaura couplings. For the 3-chloro-2-morpholinopyridin-4-yl derivative:
-
Electrophile Compatibility : Reacts with aryl/heteroaryl halides (Cl, Br, I) and triflates under standard Pd catalysis.
-
Catalytic Systems :
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Substituent Effects : The 3-chloro group enhances electrophilic reactivity, while the morpholino ring improves solubility and stabilizes intermediates via coordination .
Functional Group Tolerance
The reagent exhibits stability under oxidative and basic conditions:
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Epoxidation Resistance : The trifluoroborate moiety remains intact during epoxidation of adjacent alkenes (if present) .
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Compatibility : Tolerates esters, amides, and unprotected alcohols in coupling partners, as demonstrated in related potassium acyltrifluoroborates .
Sequential Cross-Coupling
The chloro substituent allows for post-coupling functionalization:
-
Example Pathway :
Stability and Handling
-
Storage : Stable under inert atmosphere at 2–8°C; decomposes upon prolonged exposure to moisture .
-
Purification : Typically used crude due to air sensitivity; recrystallization from EtOH/H₂O improves purity .
Comparative Reactivity
| Property | 3-Chloro-2-morpholinopyridin-4-yl Trifluoroborate | Analogous Aryl Trifluoroborate |
|---|---|---|
| Coupling Rate (Pd) | Faster (electron-deficient pyridine core) | Moderate |
| SNAr Reactivity | High (activated chloro group) | Low |
| Solubility in THF | Excellent (morpholino group) | Poor |
Limitations
Scientific Research Applications
Overview
- Molecular Formula : C₉H₁₀BClF₃KN₂O
- Molecular Weight : 304.55 g/mol
- CAS Number : 1704704-32-4
Scientific Research Applications
-
Organic Synthesis
- Suzuki–Miyaura Coupling : This compound is primarily utilized as a reagent in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction allows for the synthesis of biaryl compounds that are valuable intermediates in pharmaceuticals and agrochemicals.
- Mechanism of Action :
- Oxidative Addition : The palladium catalyst reacts with the aryl or vinyl halide.
- Transmetalation : The organotrifluoroborate transfers its organic group to the palladium complex.
- Reductive Elimination : The coupled product is formed, regenerating the palladium catalyst.
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Medicinal Chemistry
- Drug Development : The compound is employed in synthesizing biologically active molecules and drug candidates targeting diseases such as cancer and infectious diseases. Its ability to form stable carbon-carbon bonds enhances the synthesis of complex organic molecules .
- Biological Activity Studies : Research indicates that potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate can be involved in various biochemical pathways, making it a candidate for further pharmacological studies.
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Materials Science
- Advanced Materials Production : The compound's reactivity allows it to be used in producing advanced materials and fine chemicals, contributing to the development of new materials with specific properties.
Case Studies
- Synthesis of Biologically Active Molecules
- Chlorodeboronation Reactions
Mechanism of Action
The mechanism of action for Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organotrifluoroborate transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate
- Molecular Formula : C₉H₁₀BClF₃KN₂O
- Molecular Weight : 304.55 g/mol
- CAS Number : 1704704-32-4
- Purity : 95% (commonly available) .
This organotrifluoroborate compound features a pyridine core substituted with a chlorine atom at the 3-position and a morpholine group at the 2-position. The trifluoroborate (-BF₃K) moiety enhances stability while retaining reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings. Its structural complexity and functional groups make it valuable in pharmaceutical and materials chemistry .
Comparison with Structurally Similar Compounds
Potassium Trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate
Key Data :
| Property | Chloro Derivative (Target) | Fluoro Derivative |
|---|---|---|
| Molecular Formula | C₉H₁₀BClF₃KN₂O | C₉H₁₀BF₄KN₂O |
| Molecular Weight | 304.55 g/mol | 288.10 g/mol |
| CAS Number | 1704704-32-4 | 1704704-31-3 |
| Substituent | Cl at 3-position | F at 3-position |
Comparison :
- Steric Impact : Both substituents (Cl vs. F) have similar steric profiles, but chlorine’s larger atomic radius may slightly alter crystal packing or solubility.
- Applications : The fluoro derivative may be preferred in contexts requiring lower molecular weight or reduced steric hindrance, while the chloro variant could offer superior stability in harsh reaction conditions .
Potassium (2,4-Dichlorophenyl)trifluoroborate
Key Data :
| Property | Target Compound | 2,4-Dichlorophenyl Derivative |
|---|---|---|
| Molecular Formula | C₉H₁₀BClF₃KN₂O | C₆H₃BCl₂F₃K |
| Molecular Weight | 304.55 g/mol | 269.35 g/mol |
| CAS Number | 1704704-32-4 | 192863-38-0 |
| Core Structure | Pyridine with morpholine | Dichlorophenyl ring |
Comparison :
- Aromatic System : The pyridine-morpholine system in the target compound introduces nitrogen-based Lewis basicity, enabling coordination with transition metals (e.g., Pd in catalysis). In contrast, the dichlorophenyl derivative lacks such coordinating groups, limiting its utility in metal-mediated reactions.
- Reactivity : The dichlorophenyl derivative’s electron-deficient aryl ring may accelerate certain electrophilic substitutions, but the target compound’s morpholine group could improve solubility in polar solvents .
Other Organotrifluoroborates
- The target compound’s chlorine and morpholine substituents offer distinct electronic and steric profiles, making it more suitable for reactions requiring controlled reactivity .
- Potassium Alkenyl Trifluoroborates: These compounds, prepared via hydroboration of terminal alkynes, emphasize the versatility of trifluoroborates in alkene functionalization.
Stability and Reactivity
- The morpholine group in the target compound enhances solubility in protic solvents (e.g., water or alcohols), a critical advantage in aqueous-phase Suzuki couplings.
- The chloro substituent’s electron-withdrawing nature stabilizes the boron center, reducing hydrolysis rates compared to non-halogenated analogs .
Biological Activity
Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate is a chemical compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C₉H₁₀BClF₃KN₂O
- Molecular Weight : 304.55 g/mol
- CAS Number : 1704704-32-4
This compound is primarily utilized as a reagent in Suzuki–Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules and drug candidates.
This compound acts through several biochemical pathways:
- Suzuki–Miyaura Coupling : It serves as an organotrifluoroborate reagent that undergoes transmetalation with palladium catalysts, enabling the formation of biaryl compounds.
- Inhibition of Enzymes : Preliminary studies suggest that organotrifluoroborates can act as non-covalent inhibitors of serine proteases, potentially affecting various physiological processes .
Antinociceptive and Toxicological Studies
A study investigated the pharmacological and toxicological properties of related trifluoroborate compounds. Mice treated with potassium thiophene-3-trifluoroborate showed no significant alterations in liver and kidney function markers, indicating a lack of acute toxicity at tested doses (25, 50, and 100 mg/kg) .
The study measured several biochemical parameters:
- Lipid Peroxidation : No significant differences were observed between treated and control groups.
- Enzymatic Activities : δ-Aminolevulinate dehydratase, catalase, and glutathione-S-transferase activities remained unchanged, suggesting minimal impact on oxidative stress pathways.
Case Studies
- Synthesis of Biologically Active Molecules : this compound has been employed in synthesizing various drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable in developing pharmaceuticals targeting diseases such as cancer and infectious diseases .
- Chlorodeboronation Reactions : Research demonstrated that this compound could facilitate chlorodeboronation reactions, enhancing the synthesis of chlorinated derivatives from aryltrifluoroborates. This reaction is crucial for modifying drug candidates to improve their pharmacological profiles .
Summary of Biological Activities
Q & A
Basic Question: What are the optimal synthetic routes and purification methods for Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, potassium trifluoroborate salts are often prepared via transmetallation from boronic acids or esters using KHF₂ or KF. Key steps include:
- Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) under inert atmosphere to prevent hydrolysis .
- Characterization : Confirm purity via B NMR (expected δ ~ -1 to -3 ppm for trifluoroborate) and F NMR (distinct trifluoroborate signals) .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves yield and purity .
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
Based on GHS classification:
- Hazards : Acute oral toxicity (Category 4), severe skin/eye irritation (Category 1C) .
- Preventive Measures :
- Use nitrile gloves, lab coats, and safety goggles.
- Work in a fume hood to avoid inhalation .
- Store in airtight containers at 2–8°C to prevent moisture absorption .
- Emergency Response : For skin contact, rinse with water for 15 minutes; if ingested, seek immediate medical attention without inducing vomiting .
Basic Question: What are its primary applications in organic synthesis?
Methodological Answer:
This trifluoroborate salt is primarily used in Suzuki-Miyaura cross-coupling reactions to form C–C bonds. Key applications:
- Aryl-Aryl Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enable coupling with aryl halides under mild conditions (e.g., 60°C in DMF/H₂O) .
- Oxidation Reactions : Participates in ipso-hydroxylation with air/ascorbate-quinone systems to yield phenols (60–80% yields, 24 h reaction time) .
Advanced Question: How does steric and electronic modulation of the pyridine-morpholine scaffold influence cross-coupling efficiency?
Methodological Answer:
- Steric Effects : Bulky substituents (e.g., 2-morpholino) slow transmetallation steps, requiring higher catalyst loadings (e.g., 5 mol% Pd) or elevated temperatures (80°C) .
- Electronic Effects : Electron-withdrawing groups (e.g., 3-chloro) enhance oxidative addition rates but may reduce nucleophilic attack on Pd intermediates. Use electron-rich ligands (e.g., SPhos) to stabilize Pd(0) .
- Case Study : A 2025 study showed 3-chloro substitution improves coupling yields with deactivated aryl chlorides (e.g., 4-nitrochlorobenzene: 72% vs. 45% for unsubstituted analogue) .
Advanced Question: How to resolve contradictions in reactivity, such as failed hydrazone formation in Petasis–Mannich-type reactions?
Methodological Answer:
- Mechanistic Insight : Trifluoroborates resist forming anionic boronates required for nucleophilic attack in Petasis–Mannich reactions. Control experiments show pinacol esters (not trifluoroborates) form intermediates .
- Workarounds :
Advanced Question: How do reaction conditions (solvent, oxidants) affect oxidation outcomes for this trifluoroborate?
Methodological Answer:
- Oxidant Choice : Air/ascorbate systems selectively yield phenols, while stronger oxidants (e.g., H₂O₂) may overoxidize to quinones .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance solubility but may slow reaction rates due to reduced oxygen diffusion. Mixed solvents (DMSO/H₂O) optimize yields .
- Substituent Impact : Electron-rich aryl groups (e.g., 4-methoxy) accelerate oxidation, while steric hindrance (e.g., 2,6-dimethyl) reduces yields (e.g., 35% vs. 75% for 4-methyl) .
Advanced Question: What strategies stabilize this compound under acidic/basic conditions?
Methodological Answer:
- Acidic Conditions : Avoid pH <5 to prevent BF₃ release. Use buffered solutions (e.g., phosphate, pH 6–8) .
- Basic Conditions : Stable in mild bases (e.g., K₂CO₃ in THF), but strong bases (e.g., NaOH) degrade the morpholine ring .
- Thermal Stability : Decomposes above 150°C; reactions should be conducted below 100°C .
Advanced Question: How can computational modeling predict reactivity in novel cross-coupling systems?
Methodological Answer:
- DFT Studies : Calculate transition-state energies for oxidative addition (Pd insertion into C–X bonds) and transmetallation steps.
- Ligand Effects : Simulate Pd-ligand complexes to optimize electron donation (e.g., bulky phosphines lower activation barriers) .
- Case Study : A 2024 model predicted 3-chloro-2-morpholino groups reduce Pd–B bond distortion energy by 12 kcal/mol vs. non-chlorinated analogues, aligning with experimental rate enhancements .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
